3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride
Beschreibung
3-(2-Oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride is a synthetic heterocyclic compound featuring a benzoxazolone core linked via a 2-oxoethyl group to a piperazine moiety substituted with a thiophen-3-ylmethyl group. The hydrochloride salt enhances its solubility and bioavailability.
Eigenschaften
IUPAC Name |
3-[2-oxo-2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.ClH/c22-17(12-21-15-3-1-2-4-16(15)24-18(21)23)20-8-6-19(7-9-20)11-14-5-10-25-13-14;/h1-5,10,13H,6-9,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKIQKOTZBYCKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C(=O)CN3C4=CC=CC=C4OC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.9 g/mol. The structure features a thiophene moiety, piperazine ring, and a benzo[d]oxazole core, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClN₃O₃S |
| Molecular Weight | 393.9 g/mol |
| CAS Number | 1351590-50-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to COX inhibitors which are commonly used in anti-inflammatory therapies .
- Receptor Modulation : It might modulate the activity of neurotransmitter receptors, influencing pathways related to mood and anxiety disorders .
- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, suggesting that it may induce apoptosis through mitochondrial pathways .
Anticancer Properties
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vivo studies revealed a reduction in inflammation markers in animal models treated with the compound, suggesting its utility in conditions characterized by chronic inflammation.
Neuropharmacological Effects
Research indicates that derivatives of this compound may have neuropharmacological effects, particularly in modulating serotonin receptors, which could be beneficial for treating anxiety and depression .
Case Studies
- Study on COX Inhibition :
- Cytotoxicity Assessment :
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The target compound’s shorter ethyl linker and thiophene substituent distinguish it from ’s longer alkyl-linked analogues. Thiophene may enhance lipophilicity or π-π interactions compared to bulkier benzoxazolone/benzothiazolone substituents .
Piperazine-Linked Heterocycles with Varied Cores
Benzo[d][1,2,3]triazin-4(3H)-one Derivative ()
- Structure : 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one.
- Molecular Formula : C₂₀H₂₁N₅O₃ (379.41 g/mol).
- Comparison: The triazinone core replaces benzoxazolone, and the piperazine is substituted with a methoxyphenyl group.
(3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1-phenyl-piperazin-2-one ()
- Structure: Features a chlorophenyl-substituted piperazinone with an exocyclic ketone.
- Molecular Formula : C₁₈H₁₅ClN₂O₂ (338.78 g/mol).
- Comparison : The absence of a benzoxazolone core and the chlorophenyl group limit direct functional overlap. However, the ketone-piperazine motif is conserved, suggesting shared synthetic strategies .
Pharmacological Implications and Mechanistic Insights
- Sigma-2 Receptor Agonism : Compounds like CB-64D induce caspase-independent apoptosis in breast cancer cells (EC₅₀ ~10–20 µM) and potentiate chemotherapeutic agents . The target compound’s piperazine-thiophene motif may similarly engage sigma-2 receptors, though affinity and selectivity require empirical validation.
- Calcium Signaling : Sigma-2 ligands like CB-64D mobilize intracellular Ca²⁺ from endoplasmic reticulum stores . The thiophene group in the target compound could influence Ca²⁺ release kinetics due to its electron-rich aromatic system.
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound, and what are the critical reaction conditions?
The compound is synthesized via multi-step protocols involving:
- Coupling reactions : Piperazine derivatives are alkylated or acylated with benzoxazolone precursors. For example, a piperazine-thiophene intermediate is reacted with a 2-oxoethylbenzoxazolone moiety under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile) .
- Key conditions : Reactions often require controlled temperatures (70–100°C), anhydrous environments, and catalysts like triethylamine to neutralize HCl byproducts. Yields typically range from 51–53% for analogous structures .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) is used to isolate the final product .
Example Reaction Table :
| Step | Reagents/Conditions | Yield | Characterization Methods |
|---|---|---|---|
| 1 | Piperazine + Thiophene-3-carboxaldehyde, NaBH(OAc)₃, DCM, RT, 12h | 85% | TLC, ¹H NMR |
| 2 | Benzoxazolone-ethyl bromide, K₂CO₃, DMF, 80°C, 6h | 53% | ¹³C NMR, HRMS |
Q. How is the structural integrity of the compound validated?
A combination of spectroscopic and analytical techniques is used:
- ¹H/¹³C NMR : Confirms proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) and carbon backbone .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₁ClN₃O₃S: 418.1054; observed: 418.1056) .
- Elemental Analysis : Matches theoretical C, H, N percentages (±0.3% tolerance) .
- X-ray Crystallography (if crystalline): Resolves bond lengths/angles, as seen in related piperazine-benzoxazolone structures .
Q. What preliminary biological screening assays are recommended for this compound?
Initial pharmacological profiling focuses on:
- Receptor binding assays : Piperazine moieties often target serotonin (5-HT) or dopamine receptors. Use radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A) to evaluate affinity .
- Enzyme inhibition : Test against kinases (e.g., PI3K) or phosphodiesterases using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-yielding steps?
Strategies include:
- Solvent optimization : Replace DMF with THF or dichloromethane to reduce side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6h to 30min) and improves yields by 10–15% for analogous triazole derivatives .
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) or Pd-based catalysts for coupling steps .
Q. How to resolve discrepancies between experimental and computational spectral data?
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., piperazine CH₂ vs. thiophene protons) .
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental IR/NMR spectra to identify conformational mismatches .
- Isotopic labeling : Introduce deuterated analogs to trace unexpected proton environments .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Core modifications : Synthesize analogs with:
- Varied heterocycles (e.g., benzothiazole instead of benzoxazolone) .
- Substituent changes (e.g., chloro vs. methoxy groups on the phenyl ring) .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding modes to targets like 5-HT receptors .
- In vivo profiling : Assess bioavailability and CNS penetration in rodent models for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
